Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with two non-carbon atoms: one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves reactions with different nucleophiles and electrophiles . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
This compound, like other similar compounds, can undergo various chemical reactions. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .Scientific Research Applications
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. It has also been studied for its potential use in other areas such as medicine and materials science. This compound has been found to have antimicrobial properties and has been studied for its potential use in developing new antibiotics. It has also been studied for its potential use in developing new materials such as polymers.
Mechanism of Action
Target of Action
The primary targets of “Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate” are currently unknown. This compound is a derivative of the thiazole group, which is known to have diverse biological activities . .
Mode of Action
As a thiazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, disrupting membrane integrity, or interfering with metabolic pathways
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
One study found that a related compound, ethyl 4-methyl-2,2-dioxo-1h-2λ6,1-benzothiazine-3-carboxylate, exhibited both powerful analgesic and anti-inflammatory effects
Advantages and Limitations for Lab Experiments
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a widely used herbicide and is readily available for use in lab experiments. Its selective action makes it a useful tool for studying plant metabolism and physiology. However, its effectiveness can be affected by factors such as soil type and weather conditions, which can limit its use in certain experiments.
Future Directions
There are several areas of research that could be explored in relation to Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate. One area is the development of new herbicides that are more effective and have fewer environmental impacts. Another area is the study of this compound's potential use in medicine and materials science. Finally, there is a need for further research into the mechanisms of action of this compound and its effects on plant metabolism and physiology.
Conclusion:
In conclusion, this compound is a selective herbicide that has been widely used in agriculture to control weeds. Its synthesis method is well established and has been optimized to produce high yields of this compound. This compound has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. It has also been studied for its potential use in medicine and materials science. This compound works by inhibiting the enzyme acetyl CoA carboxylase (ACC) in plants, which is responsible for the synthesis of fatty acids. This compound has low toxicity in mammals and has been approved for use in many countries around the world. There are several areas of research that could be explored in relation to this compound, including the development of new herbicides, its potential use in medicine and materials science, and further research into its mechanisms of action.
Synthesis Methods
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate can be synthesized by reacting 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base catalyst. The reaction is carried out under controlled conditions to obtain a pure form of this compound. The synthesis process is well established and has been optimized to produce high yields of this compound.
properties
IUPAC Name |
ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7(13)12-10-11-6(3)8(16-10)9(14)15-5-2/h4-5H2,1-3H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNMISXQRRJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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